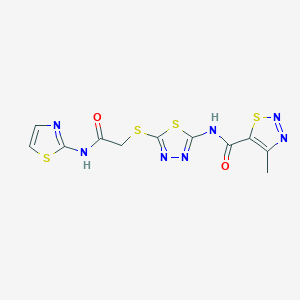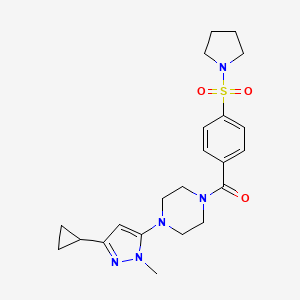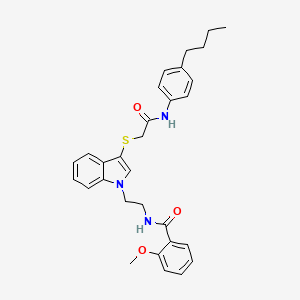
3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one, commonly referred to as BFPP, is a heterocyclic organic compound composed of a pyridine ring with a bromo substituent at position 3 and a fluorophenyl group at position 4. BFPP is a highly versatile compound, with applications in both organic and inorganic chemistry. It is used as an intermediate in the synthesis of various organic compounds, and is also a key component in the synthesis of various pharmaceuticals and other biologically active compounds. BFPP has also been used as an inhibitor of various enzymes, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Bromo-1-(4-fluorophenyl)pyridin-2(1H)-one serves as a crucial intermediate in synthesizing various biologically active compounds. Its synthesis involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. The synthesized compounds are characterized by techniques like Mass spectra and 1H NMR spectrums. These intermediates are pivotal for developing compounds with potential applications in various fields, including medicinal chemistry and material sciences (Wang et al., 2016).
Molecular Structure and Reactivity
The compound exhibits a distinct molecular structure, with its reduced pyridine ring adopting specific conformations. The molecular aggregation is characterized by hydrogen bonding, showcasing the compound's potential for forming complex molecular assemblies. This complex structural behavior underlines its significance in structural chemistry and materials science (Quiroga et al., 2010).
Advanced Applications
The compound's structural properties and reactivity have been explored to synthesize new heterocyclic molecules. These synthesized compounds are then studied for their potential roles in various applications, including non-linear optics and as potential candidates for anti-cancerous drugs. The stability, electronic properties, and reactive properties of these molecules are thoroughly analyzed, indicating the compound's versatility and importance in advanced scientific research (Murthy et al., 2017).
Propiedades
IUPAC Name |
3-bromo-1-(4-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-10-2-1-7-14(11(10)15)9-5-3-8(13)4-6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERKDWOSHMGUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)Br)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)


![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)



![2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B2407925.png)